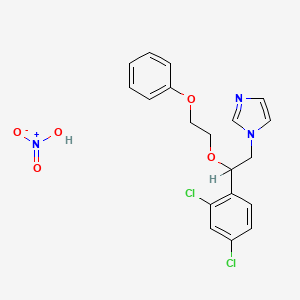
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and phenoxyethanol. The key steps may involve:
Nucleophilic substitution: Reacting 2,4-dichlorophenyl derivatives with phenoxyethanol under basic conditions.
Imidazole formation: Cyclization reactions to form the imidazole ring.
Nitration: Introduction of the nitrate group through nitration reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Reduction of the nitrate group to amines or other reduced forms.
Substitution: Halogen substitution reactions, especially involving the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical agent for treating diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring is known to bind to metal ions or active sites in proteins, affecting their function. The nitrate group may also play a role in modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole
- 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole hydrochloride
Uniqueness
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate is unique due to the presence of the nitrate group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
71821-39-1 |
|---|---|
Molecular Formula |
C19H19Cl2N3O5 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(2-phenoxyethoxy)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c20-15-6-7-17(18(21)12-15)19(13-23-9-8-22-14-23)25-11-10-24-16-4-2-1-3-5-16;2-1(3)4/h1-9,12,14,19H,10-11,13H2;(H,2,3,4) |
InChI Key |
ONQFXFTWNCMZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















